![molecular formula C10H18Cl2N4 B1428170 N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1361113-34-9](/img/structure/B1428170.png)
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
Übersicht
Beschreibung
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, also known as MPP, is a drug that has been used in the laboratory for over 25 years. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used to study the role of MAO in physiological and biochemical processes. MPP is also used in drug discovery programs to investigate the effects of MAO inhibition on various biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Its piperidine moiety is a common feature in many pharmaceuticals, playing a crucial role in drug design due to its versatility in chemical reactions . The compound can be used to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are present in over twenty classes of drugs .
Pharmacological Research
This compound’s derivatives exhibit a broad spectrum of pharmacological activities. They are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its derivatives show several important pharmacophoric features.
Anti-Tubercular Agents
Research has been conducted on designing and synthesizing derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride as potent anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting inhibitory concentrations comparable to or better than existing first-line drugs .
Leukemia Therapeutics
The compound’s structural analogs have been used to treat leukemia by inhibiting the activity of tyrosine kinases. It serves as a model for developing therapeutic agents like Imatinib, which is used to treat chronic myeloid leukemia and gastrointestinal stromal tumors .
Inflammation and Immune Response
Derivatives of this compound have been studied for their role in modulating the immune response, particularly in the activation of caspase-1. This is significant in the context of inflammatory diseases and could lead to the development of new treatments for conditions involving excessive inflammation .
Antioxidant Properties
Piperidine derivatives, including those related to N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride , have been investigated for their antioxidant properties. These compounds can inhibit or suppress free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuropharmacology
The compound’s derivatives are being researched for their neuropharmacological applications, such as in the treatment of Alzheimer’s disease, depression, and other neurological disorders. Their interaction with various neurotransmitter systems makes them candidates for novel psychotherapeutic drugs .
Analgesic Applications
Due to the piperidine moiety’s presence in many analgesic drugs, derivatives of N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride are being explored for their pain-relieving properties. They may offer new pathways for managing chronic pain and improving patient quality of life .
Eigenschaften
IUPAC Name |
N-methyl-3-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-6-7-14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSLCGHZWXHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.